1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and an appropriate aldehyde.
Formation of the Tetrazole Ring: Using a cyclization reaction involving an azide and a nitrile.
Coupling Reactions: Connecting the benzothiazole and tetrazole rings to the cyclopentanecarboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclohexanecarboxamide
- 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxylate
Uniqueness
The uniqueness of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H16N6OS |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C15H16N6OS/c22-13(17-14-18-20-21-19-14)15(7-3-4-8-15)9-12-16-10-5-1-2-6-11(10)23-12/h1-2,5-6H,3-4,7-9H2,(H2,17,18,19,20,21,22) |
InChI-Schlüssel |
RNRKJMLHOCQFCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CC2=NC3=CC=CC=C3S2)C(=O)NC4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.